molecular formula C21H27N3O2S B2546183 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(ethylthio)benzamide CAS No. 1788676-83-4

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(ethylthio)benzamide

Cat. No. B2546183
CAS RN: 1788676-83-4
M. Wt: 385.53
InChI Key: XPZGJGXGMFUKNA-UHFFFAOYSA-N
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Description

The compound "N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(ethylthio)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied due to their potential therapeutic applications, including antiviral and antiarrhythmic properties .

Synthesis Analysis

The synthesis of benzamide-based compounds can involve multiple steps, including the reaction of benzoyl isothiocyanate with various substrates in the presence of KOH–EtOH, followed by alkylation with alkyl halides and subsequent reactions with hydrazine . This method has been used to create a variety of benzamide derivatives with potential antiviral activities, particularly against the influenza A virus subtype H5N1 .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using techniques such as mass spectroscopy, 1H nuclear magnetic resonance (1H NMR) spectroscopy, infrared spectroscopy (IR), and X-ray analysis . These techniques help in confirming the identity of the synthesized compounds and in understanding their structural features, which are crucial for their biological activity.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including alkylation and reaction with hydrazine, to form different heterocyclic compounds . The reactivity of these compounds can be influenced by the substituents on the benzamide moiety, which can lead to the formation of diverse structures with unique biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and minimum gelator concentration (MGC), can be influenced by the presence of functional groups and non-covalent interactions . For instance, the introduction of a methyl group and the presence of S=O interactions can significantly affect the gelation behavior of these compounds, as observed in the synthesis of N-(thiazol-2-yl)benzamide derivatives . These properties are important for the practical application of benzamide derivatives in pharmaceutical formulations.

Scientific Research Applications

Catalyst-Free Synthesis of Novel Compounds

N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)-benzamide derivatives, a novel class of compounds similar to N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(ethylthio)benzamide, were synthesized via 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement. This process was completed rapidly under mild conditions without a catalyst, indicating potential for efficient synthetic routes in medicinal chemistry research (Liu et al., 2014).

Anti-Influenza Virus Activity

A study described the synthesis of benzamide-based 5-aminopyrazoles and their corresponding derivatives showing remarkable anti-avian influenza virus activity. These compounds, which share a core structure with N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(ethylthio)benzamide, were prepared through a novel synthetic route and found to possess significant antiviral activities against the H5N1 strain of the bird flu virus (Hebishy et al., 2020).

Spectral Characterization and X-ray Crystal Structure Studies

A novel pyrazole derivative, closely related to N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(ethylthio)benzamide, was synthesized and characterized, providing insights into its crystal and molecular structure. This research could aid in the design of new drugs with optimized properties for better efficacy and safety profiles (Kumara et al., 2018).

Synthesis and Biological Evaluation of Polyhydroquinoline Core Moiety

Polyhydroquinoline scaffolds incorporating a phenylthio pyrazole moiety were synthesized and evaluated for their antibacterial, antitubercular, and antimalarial activities. This study showcases the application of N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(ethylthio)benzamide-related structures in developing new therapeutic agents (Sapariya et al., 2017).

Design and Synthesis of Novel Antibacterial Agents

The design and synthesis of a novel class of promising antibacterial agents featuring a benzothiazolyl substituted pyrazol-5-one core highlight the potential of N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(ethylthio)benzamide-related compounds in addressing the need for new antibiotics. These compounds exhibited potent activity against various bacterial strains, demonstrating their potential in antimicrobial resistance research (Palkar et al., 2017).

properties

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-2-27-20-10-6-5-9-16(20)21(25)22-13-18-17-14-26-12-11-19(17)24(23-18)15-7-3-4-8-15/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZGJGXGMFUKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=NN(C3=C2COCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(ethylthio)benzamide

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